Migrastatin

Cell migration Translation elongation Mechanism of action

Migrastatin (CAS 314245-65-3) is the authentic Fascin1 inhibitor natural product scaffold, suppressing tumor cell migration without cytotoxicity or translation inhibition. Unlike isomigrastatin and lactimidomycin, it does not bind the 60S ribosomal E-site, enabling unambiguous Fascin1-dependent migration studies. It uniquely reverses P-glycoprotein-mediated MDR, enhancing vinca alkaloid and taxol cytotoxicity. Essential as reference standard for benchmarking synthetic analogues (core macroketone, macrolactam, ME, CME) with up to 1,000-fold enhanced potency. Choose migrastatin to validate Fascin1 phenotypes and exclude translation-related confounding effects.

Molecular Formula C27H39NO7
Molecular Weight 489.6 g/mol
CAS No. 314245-65-3
Cat. No. B049465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMigrastatin
CAS314245-65-3
Synonymsmigrastatin
Molecular FormulaC27H39NO7
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C
InChIInChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1
InChIKeyOGYMUMAKGYYNHV-IJMHZYIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Migrastatin (CAS 314245-65-3) Procurement Guide: 14-Membered Macrolide Fascin1 Inhibitor for Metastasis Research


Migrastatin (CAS: 314245-65-3; C₂₇H₃₉NO₇; MW: 489.60) is a 14-membered macrolactone natural product originally isolated from Streptomyces sp. MK929-43F1 [1]. It bears a characteristic glutarimide side chain and functions as a Fascin1 inhibitor that suppresses tumor cell migration without concomitant cytotoxicity or inhibition of protein synthesis [2]. Its primary utility in procurement lies in serving as the foundational molecular scaffold from which structurally simplified synthetic analogues with 1,000-fold enhanced anti-migratory potency have been systematically derived [3].

Why Migrastatin (314245-65-3) Cannot Be Substituted by Isomigrastatin, Lactimidomycin, or Other Glutarimide Macrolides


Within the glutarimide-containing polyketide family, migrastatin (14-membered ring), isomigrastatin (12-membered ring), and lactimidomycin (12-membered ring) exhibit mechanistically distinct biological activities that preclude functional interchangeability. While isomigrastatin and lactimidomycin potently inhibit eukaryotic translation elongation by binding the 60S ribosomal E-site, migrastatin suppresses cell migration independently of translation inhibition and without cytotoxicity [1]. Moreover, isomigrastatin undergoes facile H₂O-mediated rearrangement to yield migrastatin, dorrigocins, and related congeners, establishing migrastatin as a distinct stable endpoint metabolite rather than a freely interchangeable intermediate [2]. These mechanistic and biosynthetic divergences directly inform procurement: selecting the correct compound determines whether the assay endpoint measures migration inhibition versus translational arrest [3].

Quantitative Differentiation of Migrastatin (314245-65-3) Against Closest Comparators: Evidence-Based Selection Guide


Migrastatin Inhibits Cell Migration Without Translation Suppression, Unlike Isomigrastatin and Lactimidomycin

Migrastatin uniquely suppresses tumor cell migration without inhibiting protein synthesis, a critical mechanistic distinction from isomigrastatin and lactimidomycin which function as potent translation elongation inhibitors [1]. In comparative functional assays, migrastatin inhibited spontaneous migration of human esophageal cancer EC17 cells (IC₅₀ = 10 μg/mL in wound healing) with no observable effect on protein synthesis, whereas isomigrastatin and LTM exhibited potent antiproliferative effects on tumor cell lines through selective translation inhibition .

Cell migration Translation elongation Mechanism of action Off-target profiling

Migrastatin Suppresses P-Glycoprotein-Mediated Multidrug Resistance, a Property Absent in Synthetic Migrastatin Analogues

Migrastatin enhances the cytotoxicity of standard chemotherapeutic agents in P-glycoprotein-overexpressing multidrug-resistant cancer cells, an activity not retained by simplified synthetic migrastatin-core analogues [1]. In VJ-300 and P388/VCR cells overexpressing P-glycoprotein, migrastatin increased the intracellular accumulation of radiolabeled vinblastine and vincristine, thereby potentiating their cytotoxic effects [2].

Multidrug resistance P-glycoprotein Combination therapy Chemosensitization

Migrastatin Exhibits Antimuscarinic Activity with Defined M1-M5 Receptor Binding Profile

Migrastatin demonstrates measurable binding to all five muscarinic acetylcholine receptor subtypes (M1-M5) with differential affinity, a pharmacological property absent from the Fascin1-targeting synthetic analogues but relevant for interpreting cellular assay results and assessing potential off-target effects [1]. In functional assays, migrastatin inhibits carbamoylcholine-induced calcium mobilization in SK-N-SH cells (IC₅₀ = 28 μM) .

Muscarinic acetylcholine receptor Calcium mobilization Selectivity profiling Off-target assessment

Migrastatin Serves as the Essential Structural Template for Simplified Core Analogues with >1,000-Fold Enhanced Anti-Migratory Potency

Migrastatin itself exhibits modest anti-migratory potency (IC₅₀ = 29 μM in 4T1 chamber migration assay; IC₅₀ = 10 μg/mL in EC17 wound healing) . However, systematic SAR studies using migrastatin as the structural template have yielded simplified core analogues (core macroketone, core macrolactam) with approximately 1,000-fold higher potency in cell migration inhibition [1]. In a 4T1 mouse breast tumor model, these analogues prevented 91-99% of metastatic cells [2]. Ether-derivative analogues (ME and CME) exhibit in vitro migration inhibition IC₅₀ values of 1.5-8.2 μM and 0.5-5 μM, respectively, and in a human SCLC primary xenograft model achieved 96.2% and 99.3% metastasis inhibition [3].

Structure-activity relationship Scaffold optimization Potency enhancement Synthetic accessibility

Migrastatin Exhibits Antiproliferative IC₅₀ Values Across Multiple Cancer Cell Lines

Beyond its anti-migratory function, migrastatin demonstrates measurable antiproliferative activity against multiple human cancer cell lines, with IC₅₀ values ranging from 15 to 47 μg/mL . This antiproliferative profile distinguishes migrastatin from synthetic core analogues that are engineered to inhibit migration without affecting primary tumor cell viability [1].

Antiproliferative activity Cancer cell panel IC₅₀ profiling Cell viability

Optimal Research Applications for Migrastatin (314245-65-3) Based on Verified Differentiation Evidence


Authentic Reference Standard for SAR Studies and Analogue Benchmarking

Migrastatin serves as the essential positive control and authentic reference standard for structure-activity relationship studies of synthetic migrastatin-core analogues (core macroketone, core macrolactam, ME, CME). Its procurement enables direct benchmarking of novel analogue potency against the parent natural product, with documented baseline values of IC₅₀ = 29 μM (4T1 chamber migration) and IC₅₀ ≈ 20 μM (EC17 wound healing) . This application is critical given that synthetic analogues exhibit up to 1,000-fold enhanced potency [1].

Mechanistic Studies Distinguishing Migration Inhibition from Translation Arrest

Migrastatin is specifically indicated for experiments requiring unambiguous discrimination between Fascin1-mediated cell migration inhibition and translation elongation arrest. Unlike isomigrastatin and lactimidomycin, which potently inhibit eukaryotic translation by binding the 60S ribosomal E-site, migrastatin suppresses migration without detectable effect on protein synthesis . This mechanistic specificity makes migrastatin the appropriate tool compound for validating Fascin1-dependent migration phenotypes and excluding translation-related confounding effects [1].

Multidrug Resistance Reversal and Chemosensitization Studies

Migrastatin is uniquely suitable for investigations of P-glycoprotein-mediated multidrug resistance (MDR) reversal. Its demonstrated ability to enhance the cytotoxicity of vinblastine, vincristine, and taxol in P-glycoprotein-overexpressing VJ-300 and P388/VCR cells distinguishes it from synthetic migrastatin-core analogues, which lack this chemosensitization activity. This application is relevant for combination chemotherapy research and studies exploring dual-functional MDR-reversing anti-metastatic agents [1].

Dual Endpoint Assays Requiring Both Anti-Migratory and Antiproliferative Readouts

Migrastatin is appropriate for cellular assays requiring simultaneous assessment of both cell migration inhibition and antiproliferative effects. With documented IC₅₀ values ranging from 15-47 μg/mL across HL-60, Jurkat, SW480, and Ms-1 cancer cell lines , migrastatin provides a dual-activity profile that synthetic core analogues, which selectively target metastatic cells without affecting primary tumor viability, do not offer [1]. This makes migrastatin suitable for screening campaigns evaluating compounds with combined anti-migratory and cytotoxic potential.

Technical Documentation Hub

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